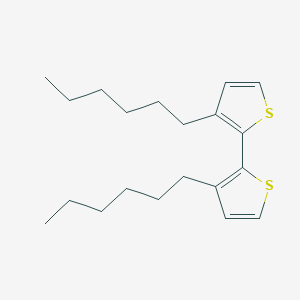

3,3'-Dihexyl-2,2'-bithiophene

描述

Significance of Substituted Bithiophene Derivatives in Organic Electronics

Substituted bithiophene derivatives are a class of compounds that have garnered considerable interest in organic electronics due to their chemical stability and excellent charge transport properties. aip.org These molecules serve as fundamental units in the synthesis of larger, more complex structures like oligothiophenes and polymers, which form the active layers in various electronic devices. The ability to modify the bithiophene core with different substituent groups allows for the fine-tuning of the material's electronic and physical properties. researcher.life For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the molecule, impacting its performance in a specific application. rsc.org Furthermore, the attachment of alkyl chains, such as in 3,3'-Dihexyl-2,2'-bithiophene, is a common strategy to improve the solubility and processability of these materials, which is crucial for their fabrication into thin films for devices. chemimpex.comacs.org

Structural Characteristics and the Role of Hexyl Substituents

The molecular structure of this compound consists of two thiophene (B33073) rings linked at their 2 and 2' positions, with a hexyl group (a six-carbon alkyl chain) attached to the 3 and 3' positions of each ring. This specific arrangement has profound implications for the material's properties. The bithiophene backbone provides the conjugated π-system necessary for charge transport. chemimpex.com

Academic Research Trajectory of this compound

The academic exploration of this compound and related substituted thiophenes has been a vibrant area of research. Early studies focused on the synthesis and fundamental characterization of these molecules. acs.org Over time, the research has expanded to investigate their application in various organic electronic devices. For instance, it has been utilized as a key building block in the synthesis of semiconducting polymers for organic field-effect transistors (OFETs) and organic solar cells. chemimpex.com

A significant portion of the research has been dedicated to understanding the structure-property relationships in these materials. Studies have explored how modifying the position and nature of the substituent groups on the bithiophene core affects the resulting polymer's electronic properties, morphology, and device performance. acs.orgresearchgate.net For example, research has shown that even minor changes in the side-chain density can affect polaron formation, which is crucial for the electrical response in applications like gas sensing. researchgate.net The compound has also been used in the synthesis of more complex architectures, including donor-acceptor polymers, to further optimize the performance of organic photovoltaic devices. acs.org The ongoing research continues to unveil new synthetic methodologies and applications for this compound and its derivatives, solidifying its importance in the field of advanced materials. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hexyl-2-(3-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMOXZEVWCNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467423 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125607-30-9 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,3 Dihexyl 2,2 Bithiophene

Monomer Synthesis Strategies

The creation of 3,3'-Dihexyl-2,2'-bithiophene relies on the strategic coupling of 3-hexylthiophene (B156222) precursors. The choice of synthetic route often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.

Cross-Coupling Reaction Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the precise construction of the bithiophene core. These methods typically involve the reaction of a functionalized thiophene (B33073) derivative with another thiophene species.

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this would typically involve the coupling of a 3-hexylthiophene-2-boronic acid derivative (e.g., a pinacol (B44631) ester) with 2-bromo-3-hexylthiophene (B1249596).

Precursor Synthesis: The synthesis of the necessary precursors is a critical first step.

2-Bromo-3-hexylthiophene: This precursor is commonly synthesized by the bromination of 3-hexylthiophene. A standard procedure involves reacting 3-hexylthiophene with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. kinampark.commdpi.comrsc.org

3-Hexylthiophene-2-boronic acid pinacol ester: This boron-functionalized precursor can be prepared from 2-bromo-3-hexylthiophene. The process involves a lithium-halogen exchange using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated species with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemicalbook.com

A general protocol for Suzuki-Miyaura coupling to form diaryl compounds involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate (K₂CO₃), in a mixed solvent system such as toluene (B28343) and water. beilstein-journals.org

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Diaryl Synthesis

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water (3:1) |

| Temperature | 80°C |

| Atmosphere | Nitrogen |

| Duration | 24 hours |

This table represents generalized conditions for Suzuki-Miyaura coupling reactions used for forming C-C bonds between aromatic rings and may be adapted for the synthesis of this compound.

The Stille coupling reaction provides an alternative route, pairing an organohalide with an organotin compound, again catalyzed by palladium. To synthesize this compound, this pathway could involve reacting 2-bromo-3-hexylthiophene with 3-hexyl-2-(tributylstannyl)thiophene.

The synthesis of the organotin precursor, 3-hexyl-2-(tributylstannyl)thiophene, is analogous to the borylation step in the Suzuki-Miyaura precursor synthesis. It involves lithiation of 3-hexylthiophene followed by a reaction with a tributyltin halide, such as tributyltin chloride. wiley-vch.de The subsequent coupling with 2-bromo-3-hexylthiophene typically uses a palladium catalyst like Pd(PPh₃)₄ in a solvent such as anhydrous toluene under reflux conditions. wiley-vch.de Stille coupling is a widely used method for creating bithiophene structures in various conjugated polymers and small molecules. smolecule.comscirp.org

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as it avoids the pre-functionalization (e.g., borylation or stannylation) of one of the coupling partners. In this approach, a C-H bond on one thiophene ring is directly coupled with a C-Br bond on another.

While often employed for polymerization, direct arylation can be used for dimer synthesis. scispace.comresearchgate.netnih.gov The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand and a base like potassium carbonate (K₂CO₃) or a carboxylate salt (e.g., pivalic acid). scispace.comrsc.org The direct coupling of 3-hexylthiophene, for instance, could theoretically be controlled to favor dimer formation, though homo-coupling of 2-bromo-3-hexylthiophene is less common. These techniques are highly valued for simplifying synthetic sequences in the creation of complex thiophene-based materials. scispace.com

Stille Coupling Methodologies

Oxidative Homo-coupling Procedures

Oxidative homo-coupling is a direct and common method for synthesizing symmetrical bithiophenes. This strategy involves the dimerization of a single precursor, 3-hexylthiophene, in the presence of an oxidizing agent or a catalyst.

One of the most established methods is the use of iron(III) chloride (FeCl₃) as an oxidant. When 3-hexylthiophene is added to a slurry of FeCl₃ in a solvent like chloroform (B151607), an oxidative polymerization occurs, where the formation of the dimer, this compound, is the initial propagation step. collectionscanada.gc.canih.gov While this reaction is often used to produce high molecular weight poly(3-hexylthiophene), the conditions can be tuned to isolate the dimer.

A more controlled homo-coupling involves the formation of a Grignard reagent, followed by a nickel-catalyzed coupling. In this procedure, 2-bromo-3-hexylthiophene is reacted with magnesium to form the Grignard reagent, (3-hexylthiophen-2-yl)magnesium bromide. rsc.org This intermediate is then self-coupled in the presence of a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), to yield this compound. rsc.org

Table 2: Synthesis of this compound via Nickel-Catalyzed Homo-Coupling

| Step | Reagents & Conditions |

| Grignard Formation | 2-bromo-3-hexylthiophene, Magnesium (Mg), 1,2-dibromoethane (B42909) (catalyst), Anhydrous diethyl ether, N₂ atmosphere, Stirred for 2 hours. |

| Coupling Reaction | (3-Hexylthiophen-2-yl)magnesium bromide, 2-bromo-3-hexylthiophene, Ni(dppp)Cl₂, Anhydrous diethyl ether, Reflux overnight. |

This table details a specific, high-yield procedure for the synthesis of the target compound. rsc.org

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative for inducing coupling reactions. In the context of thiophene chemistry, electrochemical synthesis is predominantly used for polymerization. acs.orgrsc.org This process typically involves the anodic oxidation of the monomer (like 3-hexylthiophene or a bithiophene derivative) in a solution containing an electrolyte. acs.orgunipa.it The oxidation generates radical cations that couple to form longer oligomeric and polymeric chains, which deposit onto the electrode surface.

While the dimerization of the monomer is the first step in electropolymerization, the process is generally difficult to control to stop at the dimer stage. Research in this area has focused on the electrochemical polymerization of 3,3'-disubstituted-2,2'-bithiophenes to create polymers with specific linkages, rather than the synthesis of the bithiophene monomer itself. acs.orgrsc.org Therefore, while electrochemistry is a powerful tool for creating polythiophenes from bithiophene precursors, it is not a commonly reported method for the specific synthesis of the this compound dimer.

Functionalization and Derivatization of the Bithiophene Core

The ability to selectively introduce various functional groups onto the this compound core is critical for tuning its electronic and physical properties. This allows for the development of materials tailored for specific applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). atomfair.com

Regioselective halogenation, particularly bromination, is a fundamental step in the derivatization of this compound. The bromine atoms act as versatile reactive handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex conjugated systems. atomfair.com

The most reactive positions on the thiophene rings are the α-positions (5 and 5'). Direct bromination of this compound typically occurs at these sites. For instance, 5,5'-dibromo-3,3'-dihexyl-2,2'-bithiophene (B169597) is a common and commercially available building block for synthesizing conjugated polymers. atomfair.com This compound features a conjugated bithiophene core with hexyl chains at the 3,3'-positions and bromine atoms at the 5,5'-positions. atomfair.com

Further halogenation can be achieved under more forcing conditions or through alternative strategies. For example, the synthesis of 3,3′,5,5′-tetrabromo-4,4′-dihexyl-2,2′-bithiophene has been reported, demonstrating that multiple halogen atoms can be introduced onto the bithiophene core. acs.org Halogen exchange reactions can also be employed to introduce other halogens, such as iodine, which can offer different reactivity in subsequent coupling reactions. mdpi.com The choice of brominating agent and reaction conditions is crucial for controlling the degree and regioselectivity of the halogenation.

Table 1: Examples of Regioselective Bromination Products

| Compound Name | Position of Bromine | Reference |

| 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | 5,5' | atomfair.com |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | 5,5' | ossila.com |

| 3,3′,5,5′-Tetrabromo-4,4′-dihexyl-2,2′-bithiophene | 3,3',5,5' | acs.org |

This table is interactive. You can sort and filter the data.

The electronic properties of the this compound core can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This functionalization directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules and polymers, which is essential for designing materials with specific bandgaps and charge transport characteristics. rsc.org

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy or alkylthio groups, raises the HOMO level of the bithiophene system. rsc.orgacs.org This generally leads to a lower oxidation potential and can enhance the p-type semiconductor properties. For example, derivatives carrying methoxy (B1213986) or methylthio groups have been synthesized. oup.com The electron-donating sulfur atom in alkylthio pendants can also influence the polymer's conformation and electronic spectra. acs.org

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as cyano (-CN) or dicyanovinyl groups, lowers both the HOMO and LUMO energy levels, increasing the electron affinity of the material. oup.com This is a key strategy for developing n-type organic semiconductors. The introduction of an ester group at the 3-position of a thiophene monomer, for instance, results in a blue shift in the absorption spectrum (λmax), indicating a wider band gap due to the electron-withdrawing nature of the carbonyl moiety. rsc.org The synthesis of bithienoquinonoids from bithiophene precursors represents an extreme case, where strong EWGs create highly electron-acceptable systems. oup.com

Table 2: Effect of Functional Groups on Electronic Properties

| Functional Group Type | Example Group | Effect on HOMO Level | Effect on LUMO Level | Resulting Property | Reference |

| Electron-Donating | Alkoxy (-OR) | Raises | Raises | Enhanced p-type character | rsc.org |

| Electron-Donating | Alkylthio (-SR) | Raises | Raises | Enhanced p-type character | acs.orgoup.com |

| Electron-Withdrawing | Cyano (-CN) | Lowers | Lowers | Enhanced n-type character | |

| Electron-Withdrawing | Ester (-COOR) | Lowers | Lowers | Wider band gap | rsc.org |

This table is interactive. You can sort and filter the data.

Carboxylic acid and ester derivatives of bithiophenes are important for several reasons, including their use as monomers for specific polymerization reactions and as ligands in coordination chemistry. The carboxyl group can coordinate to metal centers, enabling the formation of metal-organic frameworks (MOFs) or other coordination polymers.

The synthesis of these derivatives often involves the functionalization of a pre-formed bithiophene. For example, ethyl 3-decyl-2,2'-bithiophene-5-carboxylate can be synthesized and then further functionalized. beilstein-journals.orgresearchgate.net A common synthetic route involves the lithiation of a brominated bithiophene followed by quenching with carbon dioxide (for carboxylic acids) or a chloroformate (for esters). The Vilsmeier-Haack reaction can be used to introduce an aldehyde group, which can then be oxidized to a carboxylic acid. researchgate.net These synthetic strategies allow for the preparation of various bithiophene carboxylic acids, which can be used to build more complex architectures.

Introduction of Electron-Withdrawing/Donating Moieties

Controlled Polymerization and Oligomerization

The synthesis of well-defined polymers and oligomers from this compound is crucial for achieving high-performance organic electronic devices. Control over the polymer's molecular weight, dispersity, and, most importantly, its regioregularity is paramount.

To understand the fundamental structure-property relationships of conjugated polymers, chemists have developed iterative synthetic methods to produce monodisperse, structurally perfect oligomers. These oligomers serve as precise models for their high-molecular-weight polymer analogues.

One powerful approach is an iterative "Fibonacci's Route," which has been used to synthesize regioregular oligo(3-hexylthiophene)s with a precisely controlled number of repeating units. researchgate.net This divergent/convergent strategy allows for the synthesis of oligomers with up to 21 or even 36 repeat units in gram quantities, which is sufficient for detailed physical characterization. researchgate.netethz.ch Such methods provide invaluable insights into how properties like absorption maxima and charge carrier mobility evolve with increasing conjugation length.

The arrangement of the side chains along the polythiophene backbone, known as regioregularity, has a profound impact on the material's properties. A high degree of head-to-tail (HT) coupling leads to a more planar backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility.

Several methods have been developed to achieve high regioregularity:

McCullough Method: This method involves the treatment of a 2-bromo-3-alkylthiophene with a Grignard reagent (Grignard Metathesis or GRIM), followed by the addition of a nickel cross-coupling catalyst, such as Ni(dppp)Cl2. unimib.it

Rieke Method: This involves the preparation of highly reactive "Rieke zinc" which is then used to form a zinc-based organometallic intermediate from a 2,5-dihalo-3-alkylthiophene. Subsequent polymerization with a nickel or palladium catalyst yields highly regioregular polymers. rsc.org

Catalyst-Transfer Polycondensation (CTP): This is a chain-growth polymerization mechanism that allows for the synthesis of polymers with controlled molecular weights and low dispersity. It has been used to create block copolymers where one block is highly regioregular and the other is regiorandom by controlling the monomer feed during the synthesis. rsc.org This mechanism is particularly effective in controlling the distribution of regiodefects within the polymer chain. rsc.org

The choice of catalyst, typically based on nickel or palladium, is critical. For instance, Ni-catalyzed dehydrobrominative polycondensation using a bulky magnesium amide base allows for polymerization to occur at room temperature. rsc.org Direct arylation polymerization (DArP) is another method that creates C-C bonds without the need for organometallic intermediates, offering a more atom-economical route, though side reactions can be a challenge. researchgate.net The mechanism of polymerization dictates the final polymer structure and, consequently, its electronic and morphological characteristics. tue.nl

Enabling Technologies in Synthesis (e.g., Microwave, Ultrasound Assistance)

To enhance reaction efficiency, reduce reaction times, and improve yields, enabling technologies such as microwave irradiation and ultrasound assistance have been explored in the synthesis of thiophene-based materials.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic rate enhancements and cleaner reactions. ethz.ch In the context of thiophene chemistry, microwave irradiation has been successfully employed in various synthetic steps. For instance, palladium-catalyzed Stille coupling polymerizations of thiophene-based monomers have been effectively carried out using microwave heating. This technique has also been applied to the synthesis of substituted thiophenes, such as 3-aminobenzo[b]thiophenes, where microwave irradiation significantly shortens the reaction time to achieve high yields. rsc.org While specific reports on the direct microwave-assisted synthesis of this compound are not extensively detailed, the successful application of microwave heating in related cross-coupling reactions, like the synthesis of poly(9,9-dihexylfluorene), suggests its potential applicability. nih.gov The benefits of microwave-assisted synthesis include rapid and uniform heating, which can lead to higher yields and reduced side product formation. ethz.ch

Ultrasound-Assisted Synthesis:

The following table summarizes the application of these enabling technologies in the synthesis of related thiophene compounds, illustrating their potential for the synthesis of this compound.

| Enabling Technology | Application in Thiophene Synthesis | Compound(s) Synthesized | Reported Advantages |

| Microwave Irradiation | Stille Coupling Polymerization | Regioregular poly(3-alkylthiophene)s | Rapid polymerization, high molecular weight polymers |

| Synthesis of Heterocyclic Scaffolds | 3-Aminobenzo[b]thiophenes | Rapid access to products (58-96% yield) rsc.org | |

| Oxidative Polymerization | Poly(9,9-dihexylfluorene) | High molecular weight and low polydispersity nih.gov | |

| Ultrasound Assistance | Preparation of Brominated Intermediates | Brominated thiophenes for cross-coupling | High reaction rates, chemoselectivity rsc.org |

| Inducing Molecular Ordering | Poly(3-hexylthiophene) solutions | Improved field-effect mobility rsc.org |

Electronic and Optoelectronic Properties: Fundamental Investigations

Electronic Structure and Frontier Molecular Orbitals

The arrangement of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates the electronic behavior of 3,3'-Dihexyl-2,2'-bithiophene. These frontier orbitals are crucial in determining the material's charge injection and transport capabilities.

The HOMO and LUMO energy levels of bithiophene derivatives are critical parameters for their performance in electronic devices. The HOMO level relates to the ionization potential and influences the efficiency of hole injection and transport, while the LUMO level is associated with the electron affinity and affects electron injection and transport.

Theoretical calculations, such as those using density functional theory (DFT) at the B3LYP/6-31G(d,p) level, are employed to estimate these energy levels. For some bithiophene-containing molecules, the HOMO and LUMO energy levels have been determined through electrochemical measurements, such as cyclic voltammetry. acs.orgacs.org For instance, in a series of oligomers, the LUMO energy levels were found to be between -3.7 and -3.8 eV. rsc.org The introduction of different functional groups to the bithiophene core can tune these energy levels. For example, adding electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. beilstein-journals.orgacs.org

Table 1: Frontier Molecular Orbital Energy Levels of Selected Bithiophene Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| Dithieno[3,2-b:2',3'-d]pyrrole-based oligomer | -5.3 | -3.7 to -3.8 | Electrochemical |

| Carbazole derivative oligomer | -5.8 | -3.7 to -3.8 | Electrochemical |

| Thieno[3,2-b]thiophene derivative | -5.7 | -2.9 | Electrochemical |

| Fused bis-pyrrole derivative | -4.86 | -0.42 | Calculated |

| 2-vinyl-thieno[3,2-b]thiophene derivative | Higher-lying | Lower-lying | Calculated |

Note: The data presented is for various bithiophene derivatives and not solely for this compound, illustrating the range of energy levels achievable within this class of materials.

The band gap (Eg) is the energy difference between the HOMO and LUMO levels and is a key factor in determining the optical and electronic properties of a semiconductor. A smaller band gap is often desirable for applications in organic solar cells as it allows for the absorption of a broader range of the solar spectrum. beilstein-journals.org

The optical band gap can be estimated from the onset of the absorption spectrum. For instance, a novel fused π-conjugated molecule containing a dithieno[3,2-b:2',3'-d]thiophene (DTT) unit exhibited an optical gap of 1.94 eV in solution and 1.77 eV in a thin film. beilstein-journals.org This red shift in the solid state is attributed to intermolecular interactions. beilstein-journals.org The electrochemical band gap can be calculated from the difference between the HOMO and LUMO energy levels determined via cyclic voltammetry. acs.org

The band gap of bithiophene-based materials can be engineered by modifying their molecular structure. Extending the π-conjugation length, for instance by creating oligomers or polymers, generally leads to a narrower band gap. beilstein-journals.orgnih.gov In one study, as the length of the oligothiophene π-bridge increased, the optical band gap decreased from 1.94 eV to 1.82 eV. beilstein-journals.orgresearchgate.net The introduction of strongly electron-donating groups can also lead to a lower band gap. acs.org

Table 2: Band Gap of Selected Bithiophene-Containing Materials

| Material | Optical Band Gap (eV) | Method |

|---|---|---|

| Fused DTT-containing molecule (solution) | 1.94 | UV-vis Spectroscopy |

| Fused DTT-containing molecule (film) | 1.77 | UV-vis Spectroscopy |

| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | 2.36 | Not specified |

| Oligothiophene with monothiophene bridge | 1.94 | UV-vis Spectroscopy |

| Oligothiophene with quaterthiophene bridge | 1.82 | UV-vis Spectroscopy |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s | 1.8 - 2.0 | UV-vis Spectroscopy |

This table provides examples of band gaps for various materials incorporating bithiophene units.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Charge Transport Phenomena

Efficient charge transport is crucial for the performance of organic electronic devices. In materials like this compound, charge transport occurs through a hopping mechanism between localized states.

In conjugated polymers and oligomers, charge transport is often described by an intramolecular hopping mechanism. researchgate.net This means that charge carriers (holes or electrons) move between different conjugated segments within the same molecule. The efficiency of this process is influenced by the degree of π-electron delocalization along the polymer backbone. A more planar and rigid structure can enhance intramolecular charge transport. acs.org The presence of hexyl side chains can influence the molecular packing and, consequently, the charge transport properties. chemimpex.com

Hole mobility is a measure of how quickly a hole can move through a material under the influence of an electric field. It is a key performance metric for p-type organic semiconductors. Various techniques are used to measure hole mobility in thin films, including the time-of-flight (TOF) transient photocurrent technique and the space-charge limited current (SCLC) method. rsc.orgacs.org

For a novel fused molecule containing ethylhexylthiophene groups, a maximum hole mobility of 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹ was measured in an organic field-effect transistor (OFET). beilstein-journals.org In another example, poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) exhibited a hole mobility of approximately 8.4 × 10⁻⁵ cm²/(V s). acs.org The mobility can be influenced by factors such as film morphology, crystallinity, and annealing conditions. beilstein-journals.org For instance, the highest hole mobility for a specific fused thiophene (B33073) material was achieved after annealing at 150 °C. beilstein-journals.org

Table 3: Hole Mobility of Selected Bithiophene-Based Materials

| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |

|---|---|---|

| Fused DTT-containing molecule | 1.33 × 10⁻⁴ | OFET |

| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | 8.4 × 10⁻⁵ | Time-of-Flight |

| 2,7-dioctyl beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.org-benzothiophene | up to 43 | OFET |

| BDHTT-BBT | 3.0 × 10⁻³ | OFET |

This table showcases the hole mobility values for various materials that include bithiophene or related thiophene structures.

The length of the π-conjugated system has a significant impact on the electrical conductivity of bithiophene-based materials. rsc.org Generally, increasing the conjugation length leads to higher conductivity. rsc.org This is because a longer conjugated path allows for more efficient charge delocalization, which can reduce the on-site Coulomb repulsion energy. rsc.org

Studies on oligo(3,4-ethylenedioxythiophene) radical cation salts have shown that a trimer exhibits higher conductivity than a dimer, highlighting the positive effect of an expanded conjugation system. rsc.org Similarly, in a series of copolymers, mobility enhancement followed an increasing order of the π-conjugation length. researchgate.net Periodical segmentation of the conjugated backbone, for example by introducing non-conjugated units, can be used to tune the electronic properties but may also restrict intrachain charge transport. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of 3,3'-dihexyl-2,2'-bithiophene. These methods offer a detailed view of electron distribution and energy levels, which are key to its function in electronic devices.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state properties of molecules. For this compound, DFT calculations, often at the B3LYP/6-31G(d,p) level, are employed to determine its optimized geometry and electronic structure. rsc.org These calculations help in understanding the spatial arrangement of atoms and the distribution of electron density in the molecule's lowest energy state.

DFT studies have been utilized in the mechanistic study of polymerization reactions involving this compound. nih.gov For instance, in a cross-dehydrogenative coupling polymerization, DFT calculations revealed that strong interactions between palladium and the thiophene (B33073) ring in the transition state lower the energy barrier for C-H bond activation. nih.gov This insight is crucial for optimizing reaction conditions and achieving high molecular weight polymers. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters determined by DFT. These energy levels are fundamental to the electronic properties of the material and its performance in devices like organic solar cells and transistors. rsc.org

Ab Initio Methods for Excited State Analysis

While DFT is excellent for ground-state properties, ab initio methods are often preferred for analyzing excited states, which are crucial for understanding photophysical processes like light absorption and emission. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are used to probe the nature of electronic transitions. acs.org

For similar bithiophene derivatives, TD-DFT calculations have been used to investigate the transitions from the ground state to excited states, providing insights that help interpret experimental UV-vis absorption and fluorescence spectra. acs.org These calculations can reveal the character of the electronic transitions, for instance, whether they are localized on the bithiophene backbone or involve charge transfer character. Upon moving to an excited state, a planarization of the molecular structure is often observed, which is supported by these computational methods. acs.org

Conformational Analysis and Torsional Dynamics

The three-dimensional shape and flexibility of this compound are critical to its material properties. Conformational analysis explores the different spatial arrangements the molecule can adopt and the energy associated with them.

Investigation of Torsional Potentials and Steric Effects

The rotation around the single bond connecting the two thiophene rings is a key conformational feature. Theoretical calculations are used to determine the torsional potential, which describes the energy as a function of the dihedral angle between the rings. For substituted bithiophenes, steric hindrance is a primary factor influencing the coplanarity of the backbone. rsc.org

The presence of substituents, such as the hexyl groups at the 3 and 3' positions, introduces steric strain that generally favors a non-planar conformation. rsc.orgrsc.org Studies on similar dialkyl-substituted bithiophenes have shown that the bulkiness of the alkyl group increases the energy barrier for the molecule to adopt a planar conformation. rsc.org For instance, theoretical studies on 3,3'-diethyl-2,2'-bithiophene reported a significant energy difference of 7.6 kcal mol⁻¹ between the most stable non-planar conformer (with a torsional angle of 102°) and the coplanar form. acs.org

Role of Alkyl Substituents on Backbone Planarity and Conjugation

The degree of planarity directly impacts the electronic properties. A more planar backbone allows for better overlap of p-orbitals, leading to a more extended π-conjugation. This, in turn, affects the HOMO-LUMO gap and the material's absorption and emission characteristics. rsc.org Computational studies on various substituted bithiophenes have shown that the position of the substituent is critical; substitution at the "head" position of the bithiophene has the most significant impact on the torsional potential. rsc.org Non-covalent interactions between the substituents and the thiophene rings can also play a role in stabilizing certain conformations. rsc.org

Simulation of Spectroscopic and Electronic Properties

Computational methods are also employed to simulate the spectroscopic and electronic properties of this compound, allowing for direct comparison with experimental data.

Simulations of UV-vis absorption and fluorescence spectra can be performed using computational protocols that have been verified for accuracy. semanticscholar.org For example, time-dependent approaches can be used to simulate the entire fluorescence spectra of oligothiophene-based compounds. semanticscholar.org These simulations can help to understand the influence of molecular structure on the position of absorption maxima and the width of the spectral bands. semanticscholar.org

By simulating these properties, researchers can gain a deeper understanding of the structure-property relationships. For instance, simulations can predict how changes in the substitution pattern or conformation will affect the color and efficiency of light emission in OLEDs or the light-harvesting capabilities in organic solar cells. unige.ch These predictive capabilities are invaluable for the rational design of new materials with tailored optoelectronic properties.

Prediction of UV-Vis Absorption Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra of molecules. nih.govfaccts.de It calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which indicate the probability of these electronic transitions. faccts.de For molecules like this compound, the most significant transition is typically the π–π* transition, which is responsible for the strong absorption in the UV-visible range. acs.org

The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. researchgate.net For many organic conjugated molecules, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) to achieve a good balance between computational cost and accuracy. researchgate.netrsc.org The calculations are often performed assuming the Franck-Condon principle for vertical excitations. acs.org

In the context of bithiophene derivatives, TD-DFT calculations can accurately reproduce experimental absorption peaks. rsc.org For a typical bithiophene system, the lowest energy electronic transition (S0→S1) is predominantly described by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The presence of the two hexyl groups at the 3 and 3' positions primarily enhances solubility but also influences the molecular conformation, which in turn can subtly affect the electronic transition energies compared to unsubstituted 2,2'-bithiophene (B32781). The calculated spectra provide valuable data on the maximum absorption wavelength (λmax), which is a key parameter for optoelectronic applications. While TD-DFT is a powerful predictive tool, it's recognized that calculated spectra can sometimes be systematically shifted by ±0.1 to ±0.5 eV compared to experimental results, a deviation often corrected when reference data is available. faccts.de

Table 1: Representative TD-DFT Calculation Parameters for Thiophene-Based Molecules

| Parameter | Typical Value/Method | Purpose | Citation |

| Method | Time-Dependent Density Functional Theory (TD-DFT) | To calculate excited state properties and predict UV-Vis spectra. | nih.govfaccts.de |

| Functional | B3LYP | A hybrid functional providing a good balance of accuracy and cost. | researchgate.netrsc.org |

| Basis Set | 6-31G(d,p) or 6-311G(d,p) | Describes the spatial distribution of electrons in the molecule. | researchgate.netrsc.org |

| Key Outputs | Excitation Energies, Oscillator Strengths, λmax | Predicts the energy and intensity of electronic transitions. | faccts.dersc.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netwalisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent neutral or weakly interacting regions. researchgate.netwalisongo.ac.id

For this compound, the MEP map would show the most negative potential (electron-rich regions) localized on the sulfur atoms and the π-system of the thiophene rings. This is characteristic of thiophene's aromatic nature and the presence of the lone pair electrons on the sulfur atoms. The hexyl chains, being aliphatic and non-polar, would appear as largely neutral (green) regions.

This visualization is crucial for understanding intermolecular interactions. hipole-jena.de The electron-rich π-conjugated backbone can engage in π-stacking interactions, which are fundamental to charge transport in organic semiconductor materials. mdpi.com The MEP map helps to rationalize how molecules will arrange in the solid state, as electron-rich areas of one molecule will tend to align with electron-poor areas of a neighboring molecule to minimize electrostatic repulsion and maximize attraction. mdpi.com The distribution of electrostatic potential is a key factor in directing the self-assembly and crystal packing of conjugated molecules, ultimately influencing the material's bulk electronic properties. nih.gov

Structure-Property Relationship Modeling

Correlation of Molecular Structure with Optoelectronic and Electrochemical Properties

The optoelectronic and electrochemical properties of this compound are intrinsically linked to its molecular structure. The core of the molecule is the 2,2'-bithiophene unit, a π-conjugated system that dictates the fundamental electronic behavior. The two thiophene rings being linked at the 2 and 2' positions allows for significant electronic communication along the backbone.

The hexyl chains at the 3 and 3' positions serve several purposes. Primarily, they impart solubility in common organic solvents, which is essential for solution-based processing of materials. acs.org Structurally, these alkyl chains influence the planarity of the bithiophene backbone. Steric hindrance between the hexyl groups can cause a twist in the dihedral angle between the two thiophene rings. This deviation from planarity affects the extent of π-conjugation, which in turn modifies the HOMO-LUMO energy gap. A more planar conformation generally leads to a smaller energy gap and a red-shift (shift to longer wavelengths) in the absorption spectrum.

The electrochemical properties, such as oxidation and reduction potentials, are also governed by this structure. The electron-rich thiophene backbone makes the molecule relatively easy to oxidize (remove an electron from the HOMO). The potential at which this occurs can be measured by techniques like cyclic voltammetry. bohrium.com The stability and electronic properties of the resulting radical cation are influenced by the molecular geometry. The irreversible nature of the oxidation in many bithiophene derivatives is often due to the coupling of these radical cations, leading to electropolymerization. acs.org By systematically modifying the structure, for instance by changing the length or position of the alkyl chains, the electronic and electrochemical properties can be fine-tuned. acs.orgresearchgate.net

Table 2: Structure-Property Correlations in Substituted Bithiophenes

| Structural Feature | Impact on Properties | Citation |

| π-Conjugated Backbone | Determines fundamental HOMO-LUMO gap and electronic transitions. | acs.org |

| Alkyl Side Chains | Enhance solubility; introduce steric effects that modify backbone planarity and π-conjugation. | acs.org |

| Inter-ring Dihedral Angle | Affects the degree of π-conjugation; a more planar structure lowers the energy gap. | whiterose.ac.uk |

| Substituent Position | Influences steric hindrance and electronic effects, tuning optoelectronic properties. | nih.gov |

Extrapolation Methods for Infinite Polymeric Chains

While this compound is a discrete molecule (a dimer), it is the fundamental repeating unit of the widely studied conducting polymer, poly(3-hexylthiophene) (P3HT). Understanding the properties of the monomer and its short oligomers is crucial for predicting the properties of the infinite polymer chain. polimi.it

Extrapolation methods are computational techniques used to predict the electronic properties, such as the ionization potential, electron affinity, and band gap, of an infinite polymer from calculations on a series of its oligomers (dimer, trimer, tetramer, etc.). whiterose.ac.uk A common approach involves plotting a specific property (e.g., the HOMO-LUMO gap or the lowest excitation energy) for a series of oligomers against the reciprocal of the number of repeating units (1/n). whiterose.ac.uk

For many properties, this relationship is linear for sufficiently long oligomers. By fitting a line to the data points for the oligomers, one can extrapolate to the y-intercept, where 1/n = 0, which corresponds to an infinite chain length (n = ∞). This extrapolated value provides a theoretical prediction for the property in the bulk polymer. core.ac.uk

These methods have been successfully applied to polythiophenes and related systems. nist.gov For example, studies on oligomers of 3-hexylthiophene (B156222) have been used to determine key thermodynamic parameters for crystalline P3HT, such as the equilibrium melting temperature and enthalpy of fusion for a perfect, infinite crystal. nist.gov Such extrapolations are vital because they bridge the gap between the quantum chemical description of single molecules and the bulk properties of the corresponding polymeric materials, providing essential insights for materials science applications. polimi.itacs.org

Advanced Materials Applications in Organic Electronics

Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)

Integration as Donor Materials in Bulk Heterojunction Architectures

In organic photovoltaics, the most common device structure is the bulk heterojunction (BHJ), where an electron-donor and an electron-acceptor material are blended to form a large-area interface for efficient light-induced charge separation. researchgate.net Polymers and small molecules derived from 3,3'-dihexyl-2,2'-bithiophene are frequently employed as the p-type (donor) component in these blends. chemimpex.comnih.gov For instance, poly(3-hexylthiophene) (P3HT), a well-studied polymer conceptually related to this compound, is a benchmark donor material often blended with fullerene-based acceptors. nih.govresearchgate.net

The hexyl side chains on the bithiophene unit are crucial for device fabrication, as they ensure good solubility and processability, allowing the materials to be integrated into polymer blends and formulations for creating the active layer of solar cells. chemimpex.com This processability is key for developing scalable production methods, such as printing techniques, for the organic electronics sector. chemimpex.com Donor-acceptor (D-A) copolymers that incorporate bithiophene units can function as effective electron donors in fullerene-based organic solar cells. rsc.org For example, a 2,2′-bithiophene end-capped dihexyloxy phenylene pentamer (BHBT2) was successfully used as a donor material to create a solution-processed UV photodetector with a BHBT2:PC61BM active layer. researchgate.net

Impact on Power Conversion Efficiency and Open-Circuit Voltage

The chemical structure of the bithiophene-based donor material has a profound impact on the performance of an organic solar cell, particularly its power conversion efficiency (PCE) and open-circuit voltage (Voc).

Modifying the bithiophene unit is a powerful strategy to tune device performance. A study on donor-acceptor copolymers demonstrated that incorporating a 3,3'-difluoro-2,2'-bithiophene unit in place of a standard 2,2'-bithiophene (B32781) unit significantly enhances device metrics. The fluorinated polymer, when blended with the non-fullerene acceptor L8-BO, achieved an impressive PCE of 17.03%, a high Voc of 0.89 V, a short-circuit current density (Jsc) of 25.40 mA cm⁻², and a fill factor (FF) of 75.74%. nih.gov This is a substantial improvement over the non-fluorinated analogue, which delivered a PCE of only 9.71%. nih.gov The introduction of fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, leading to the higher Voc and reduced energy loss. nih.gov

The regioregularity of polymers based on hexyl-substituted thiophenes also plays a critical role. In studies of the closely related poly(3-hexylthiophene), or P3HT, a high degree of regioregularity was found to enhance optical absorption and charge transport, leading to better device performance. researchgate.net Solar cells fabricated with a highly regioregular P3HT (98%) via doctor-blading achieved a PCE of 4.4%, with a Voc of 560 mV and a Jsc of 11.7 mA cm⁻². cut.ac.cy

The versatility of the bithiophene unit is further highlighted in various copolymer structures. A crystalline polymer, poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2), when blended with a fullerene acceptor, yielded solar cells with a high Voc of approximately 0.9 V and a PCE of 2.4%. acs.org Another D-A copolymer based on naphthodithiophene and benzoxadiazole produced a PCE of 5.07%. acs.org Furthermore, a small molecule donor incorporating an indacenodithieno[3,2-b]thiophene unit achieved a high PCE of 6.5% and a Voc of 0.95 V without the need for processing additives. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

The favorable electronic properties of this compound also make it a valuable building block for materials used in Organic Light-Emitting Diodes (OLEDs). chemimpex.com

Application as Active Layer Components for Light Emission

Materials derived from this compound serve as essential components in the active emissive layers of OLEDs, where they can contribute to high brightness and color purity. chemimpex.com The conjugated π-system of the bithiophene core facilitates the radiative recombination of charge carriers (excitons) to produce light. Polymers containing π-conjugated segments are well-suited for use as active layers in solution-processed OLEDs. mdpi.com The specific chemical structure can be tuned to achieve emission at different wavelengths, enabling the creation of displays with a wide range of colors. chemimpex.com

Organic Field-Effect Transistors (OFETs)

In the realm of organic electronics, this compound and its derivatives are foundational for developing the semiconducting layer in Organic Field-Effect Transistors (OFETs). sigmaaldrich.com The performance of these transistors is highly dependent on the charge carrier mobility of the semiconductor, a property that can be significantly influenced by the molecular structure of the bithiophene-based material.

Development of Semiconducting Layers for Enhanced Charge Mobility

Bithiophene-based materials are engineered to form the active channel layer in OFETs, where they facilitate the transport of charge carriers (holes or electrons) between the source and drain electrodes. The excellent charge transport properties and thermal stability of these materials contribute to improved device efficiency and longevity. chemimpex.com

The versatility of the bithiophene unit allows for the development of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. For example, a novel fused dithienothiophene molecule was used to create an OFET exhibiting p-type mobility as high as 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹. beilstein-journals.org

Furthermore, chemical modification of the bithiophene core can dramatically alter the material's properties. The introduction of strong electron-withdrawing cyano (CN) groups can switch the majority charge carrier from holes to electrons. rsc.org A polymer incorporating a cyano-functionalized fused bithiophene imide dimer was developed as an n-type semiconductor, achieving an electron mobility exceeding 0.2 cm² V⁻¹ s⁻¹. researchgate.net Similarly, quinoidal small molecules based on thioalkyl-substituted bithiophene have been synthesized and used as n-type active components in OFETs, with one derivative showing an electron mobility of 0.18 cm² V⁻¹ s⁻¹. ntu.edu.tw This ability to create high-performance n-type materials is crucial for the development of complementary logic circuits, which require both p-type and n-type transistors.

Supramolecular Organization and Self Assembly

Mechanism of Self-Assembly in Solution and Thin Films

The self-assembly of thiophene-based molecules is a hierarchical process governed by a combination of intermolecular forces. In both solution and thin films, the primary mechanism involves π-π stacking between the electron-rich bithiophene cores and van der Waals interactions among the aliphatic hexyl side chains. rsc.org

In solution, the process is often initiated by a change in solvent quality, such as the addition of a non-solvent, which lowers the solubility of the compound and promotes aggregation. kuleuven.be For related poly(3-alkylthiophene)s, this has been described as a multi-step mechanism that can begin with the formation of pre-ordered clusters of the polymer and solvent. kuleuven.be As more non-solvent is added, the solvent is expelled from these clusters, allowing the polymer chains to planarize and engage in π-stacking to form the final, stable supramolecular assemblies. kuleuven.be

When deposited as thin films, for instance, through dip-coating or spin-coating, the molecules organize in relation to the substrate surface. Studies on the closely related regioregular poly(3-hexylthiophene) (P3HT) show that films can adopt a specific growth mode, such as the Stranski-Krastanov type, where a stable initial monolayer forms, followed by the growth of subsequent layers. acs.org The orientation of the resulting crystallites is critical; an arrangement where the π-stacking direction is parallel to the substrate is preferred as it facilitates efficient charge transport along the plane of the device. acs.org This self-organization into well-defined layers with strong intermolecular electronic coupling is a key attribute of soluble small-molecule semiconductors. sigmaaldrich.com

Influence of Solvent Environment on Supramolecular Architectures

The solvent environment plays a pivotal role in directing the self-assembly process, with its chemical nature and interaction with the solute profoundly influencing the final supramolecular architecture. rsc.org The choice of solvent can determine the resulting morphology, domain size, and thermal properties of the assembled structures. rsc.org

The aggregation behavior is a subtle function of solvent polarity. For some related sexithiophene compounds, aggregation occurs in both nonpolar (like hexane) and polar solvents (like n-butanol), while molecular dissolution is observed in slightly polar solvents such as tetrahydrofuran (B95107) (THF). acs.org This indicates that specific solvent-solute interactions can either promote or prevent the π-stacking necessary for aggregation.

The mechanism of assembly can also be solvent-dependent. For instance, in studies of poly(3-alkylthiophene)s, the self-assembly process in a thiophene (B33073)/methanol system, involving the formation of clusters, differs from that in a THF/methanol system, where large, kinetically favored structures form first before reorganizing into smaller, more thermodynamically stable ones. kuleuven.be In copolymers incorporating 3,3'-dihexyl-2,2'-bithiophene, the properties of resulting supramolecular gels can be controlled by the choice of organic solvents. rsc.org

The table below summarizes the effect of different solvent conditions on the aggregation of thiophene-based molecules, as observed in various studies.

| Solvent System | Observation | Resulting Structure/State | Citation |

| Toluene (B28343) | Low evaporation rate favors organization upon deposition. | Organized structures on surfaces. | acs.org |

| Tetrahydrofuran (THF) | Promotes molecular dissolution, prevents aggregation. | Molecularly dissolved. | acs.org |

| n-Butanol (polar) | Aggregation occurs below a threshold temperature. | Chiral aggregates. | acs.org |

| Hexane (apolar) | Promotes aggregation. | Aggregated state. | acs.org |

| Chloroform (B151607)/Methanol | Addition of non-solvent (methanol) induces assembly. | Pre-ordered clusters leading to supramolecular assemblies. | kuleuven.be |

Formation of Ordered Nanostructures (e.g., Nanoparticles, Fibers)

The self-assembly of this compound derivatives and related polymers frequently leads to the formation of well-defined, ordered nanostructures. The specific morphology of these nanostructures is a direct consequence of the molecular design and the assembly conditions.

Furthermore, the crystallization-driven self-assembly of block copolymers with a poly(3-hexylthiophene) core-forming block can produce fiber-like micelles. researchgate.net This strategy is recognized as a straightforward method for creating semiconducting nanowires. researchgate.net In other systems, supramolecular gel formation of a copolymer containing this compound resulted in a lamellar crystalline macrostructure. rsc.org These examples demonstrate that by controlling the molecular architecture and assembly process, a variety of ordered nanostructures can be achieved.

Relationship between Molecular Packing, Crystallinity, and Device Performance

A direct and critical relationship exists between the molecular-level organization of this compound-based materials and the performance of the electronic devices they are used in. The efficiency of charge transport in organic field-effect transistors (OFETs) and the charge generation in organic solar cells are highly dependent on the degree of crystallinity and the packing of the molecules in the active layer. rsc.org

Higher crystallinity and the formation of larger grain sizes in thin films generally lead to improved charge carrier mobility. core.ac.uk This is because well-ordered crystalline domains provide efficient pathways for charge to move between molecules, a process known as interchain charge transport. rsc.org The molecular weight of polymers also plays a role; higher molecular weights can lead to better connectivity between crystal domains, which in turn increases charge mobility. acs.org

The specific packing arrangement is also crucial. For instance, an orientation where π-stacking occurs parallel to the substrate is highly desirable for OFETs, as it aligns the charge transport pathways with the direction of current flow in the device. acs.org Furthermore, increasing the molecular packing density can lead to a higher dielectric constant, which can decrease the exciton (B1674681) binding energy. uq.edu.au This facilitates more efficient separation of excitons into free charge carriers, enhancing the performance of homojunction solar cells. uq.edu.au Conversely, disordered phases can become trapped within the film, leading to variable and often poor device performance. uq.edu.au

The table below illustrates research findings that connect morphology to device-relevant properties.

| Morphological Feature | Impact on Property/Performance | Citation |

| Increased Crystallinity & Grain Size | Higher effective charge carrier mobility. | core.ac.uk |

| High Degree of Crystallinity | Efficient red-emission in polymer films. | rsc.org |

| π-Stacking Parallel to Substrate | Preferred orientation for high field-effect mobility. | acs.org |

| Increased Molecular Packing Density | Increased dielectric constant, reduced exciton binding energy. | uq.edu.au |

| Well-Connected Crystal Domains | Increased hole mobility. | acs.org |

Effects of Regioregularity on Self-Assembled Structures

Regioregularity, which describes the specific orientation of side chains along a polymer backbone, has a profound effect on the self-assembly and properties of polythiophenes. For polymers made from 3-hexylthiophene (B156222), a high degree of head-to-tail (HT) coupling results in a regioregular polymer (RR-P3HT). The inclusion of units like this compound can be used to introduce regiodefects, creating regiorandom sections. researchgate.net

High Regioregularity: Regioregular polymers possess a planar backbone that facilitates close packing of the polymer chains. rsc.org This planarity allows for strong π-π stacking and the formation of well-organized, three-dimensional polycrystalline structures. rsc.org These ordered structures create efficient pathways for both intrachain (along the polymer) and interchain (between polymers) charge transport, leading to significantly higher charge carrier mobilities compared to their regioirregular counterparts. rsc.org The strong tendency of regioregular polymers to crystallize drives the formation of ordered nanostructures like nanowires. researchgate.net

Low Regioregularity (Regiorandom): In contrast, regiorandom polymers contain a mix of head-to-head and tail-to-tail couplings. These "defects" cause the thiophene rings to twist out of the conjugation plane due to steric repulsion between the hexyl side chains. researchgate.netrsc.org This twisting disrupts the extended π-conjugation, hinders close packing, and suppresses crystallinity, often resulting in amorphous materials. researchgate.netrsc.org Consequently, regiorandom polythiophenes typically exhibit much lower electrical conductivity and charge mobility. rsc.org For example, a random copolymer of 3-hexylthiophene and this compound with low regioregularity forms amorphous spherical micelles instead of crystalline nanowires. researchgate.net

Advanced Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 3,3'-Dihexyl-2,2'-bithiophene, providing detailed insights into its molecular structure and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound.

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related compound, 3,3'-dibromo-2,2'-bithiophene, shows distinct signals for the thiophene (B33073) protons at δ 7.08 (d, J = 5.0 Hz, 2H) and 7.40 (d, J = 5.0 Hz, 2H). For this compound, the spectrum is more complex due to the hexyl chains. A derivative, this compound-5,5'-dicarbaldehyde, exhibits signals for the thiophene protons at δ 7.29 (d, 2H) and 6.97 (d, 2H), with the aliphatic protons of the hexyl chains appearing at δ 2.50 (t, 4H), 1.54 (m, 16H), and 0.86 (t, 6H). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. For this compound-5,5'-dicarbaldehyde, the aromatic carbons appear at δ 142.42, 128.81, 128.61, and 125.31 ppm. rsc.org The aliphatic carbons of the hexyl groups are observed at δ 31.75, 30.81, 29.21, 28.89, 22.68, and 14.18 ppm. rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Thiophene Protons | 7.29 (d), 6.97 (d) | 142.42, 128.81, 128.61, 125.31 |

| Hexyl Chain Protons | 2.50 (t), 1.54 (m), 0.86 (t) | 31.75, 30.81, 29.21, 28.89, 22.68, 14.18 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption spectrum of 3,3'-dialkyl-2,2'-bithiophenes reveals information about the π-conjugation length. researchgate.net For instance, polymers derived from 3,3'-dialkylsulfanyl-2,2'-bithiophenes exhibit absorption maxima (λmax) in the range of 420-450 nm in solution. acs.org This is indicative of the π-π* transitions within the conjugated bithiophene core. acs.org The position of the absorption maximum can be influenced by the nature of the substituents and the conformation of the bithiophene rings. acs.org

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups and study molecular vibrations. The FT-IR spectrum of poly(3,3'-dipenthoxy-2,2'-bithiophene) shows characteristic peaks corresponding to the vibrations of the thiophene rings and the alkoxy side chains. researchgate.net For this compound, one would expect to observe C-H stretching and bending vibrations from the hexyl chains, as well as characteristic C=C and C-S stretching modes from the bithiophene core. These spectra are crucial for confirming the successful synthesis and purity of the compound.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformations in solution and in thin films. acs.org While this compound itself is not chiral, derivatives can be made chiral, or the molecule can form chiral aggregates. rsc.org The CD spectrum of such systems can reveal information about the helical arrangement of the polymer backbone or the formation of chiral supramolecular structures. rsc.org For instance, regioregular polythiophenes with chiral side chains exhibit strong CD signals due to the formation of helical aggregates in solution. rsc.org

Electrochemical Techniques (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of this compound and its derivatives. CV provides information on the oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound.

Morphological and Structural Analysis

The arrangement of DHBT molecules in thin films is paramount to the performance of devices fabricated from them. Several high-resolution microscopy and diffraction techniques are utilized to elucidate the surface and bulk structure of DHBT-based materials.

Atomic Force Microscopy (AFM) is a powerful tool for quantitatively measuring the three-dimensional surface topography and texture of materials with high resolution. nanosurf.com In the context of DHBT research, AFM is used to visualize the surface of thin films, providing crucial information about their morphology. For instance, studies on copolymers incorporating DHBT have used AFM to observe the nanoscale phase separation and surface roughness of blend films, which are critical factors for the efficiency of organic solar cells. rsc.orgacs.org

AFM can reveal the formation of ordered domains, such as the self-assembly of poly(9,9’-dioctyl-fluorene-alt-bithiophene) (F8T2) films, where the polymer main chains align perpendicularly to the direction of film propagation. researchgate.net The surface roughness, quantified by parameters like the root-mean-square (RMS) roughness, can also be determined from AFM images. For example, in blend films of TQ1 and N2200 (a polymer containing a bithiophene unit), AFM revealed rough surfaces with elongated micrometer-sized structures. acs.org

Interactive Table: AFM Surface Roughness Data for Polymer Blend Films

| Polymer Blend | Scan Size (μm²) | RMS Roughness (nm) |

|---|---|---|

| TQ1:N2200 HMW (1:1) | 1 x 1 | 7.1 |

This data is illustrative and based on findings for similar polymer blends. acs.org

X-ray Diffraction (XRD) is an indispensable technique for investigating the crystalline structure of materials. In DHBT-related research, XRD is used to determine the degree of crystallinity, identify different polymorphs, and understand the molecular packing in thin films. rsc.orgstanford.edu For instance, in studies of copolymers based on 3,3'-dihexylbithiophene, XRD has been used to confirm the presence of crystalline domains. rsc.org The diffraction patterns can reveal characteristic peaks corresponding to π-π stacking of the polymer backbones and the lamellar stacking of side chains. rsc.orgstanford.edu

The orientation of the crystalline domains with respect to the substrate can also be assessed. For example, XRD studies on poly(3-hexylthiophene) (P3HT), a closely related polymer, have shown that films can exhibit a preferential "edge-on" orientation, where the thiophene rings are perpendicular to the substrate. stanford.edu This orientation is often correlated with higher charge carrier mobility.

Scanning Tunneling Microscopy (STM) offers unparalleled resolution, enabling the visualization of individual molecules and their arrangement on a conductive surface. thieme-connect.com For DHBT and its derivatives, STM can provide direct insight into how molecules self-assemble into ordered structures. thieme-connect.com For example, STM has been used to image the formation of hexameric rosettes from bithiophene-containing molecules on a gold surface, revealing the role of intermolecular hydrogen bonding in directing the assembly. thieme-connect.com The STM-break junction (STM-BJ) technique can even be used to measure the conductance of single molecules, providing a direct link between molecular conformation and electronic properties. venkataramangroup.org

X-ray Diffraction (XRD) for Crystallinity and Film Structure

Molecular Weight Determination (e.g., Gel Permeation Chromatography)

The molecular weight and molecular weight distribution of polymeric materials derived from DHBT are critical parameters that significantly influence their physical properties and device performance. acs.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for these measurements. kpi.uajordilabs.com

GPC separates molecules based on their hydrodynamic volume in solution. jordilabs.com By calibrating with standards of known molecular weight, the average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a polymer sample can be determined. acs.org For conjugated polymers, the choice of calibration standards is crucial, as using flexible standards like polystyrene can lead to overestimation of the molecular weight for more rigid polymers. acs.org Studies on poly(3-alkylthiophene)s have systematically investigated the effect of polymerization conditions on molecular weight using GPC. kpi.ua

Charge Transport Measurement Techniques (e.g., Time-of-Flight Transient Photocurrent)

The ability of a material to transport charge is fundamental to its function in an electronic device. The Time-of-Flight (TOF) transient photocurrent technique is a direct method for measuring the charge carrier mobility in semiconductor materials. uni-potsdam.deresearchgate.net In a TOF experiment, charge carriers are photogenerated near one electrode by a short laser pulse. An applied electric field then drives these carriers across the sample to the opposite electrode. The time it takes for the carriers to traverse the sample (the transit time) is measured from the resulting photocurrent transient. researchgate.net

The mobility (µ) can then be calculated using the formula: µ = d² / (V * t_t), where d is the sample thickness, V is the applied voltage, and t_t is the transit time. TOF measurements have been used to determine the hole mobility in materials containing bithiophene units, with values in the range of 10⁻⁴ to 10⁻² cm²/Vs being reported for various liquid crystalline and polymeric systems. researchgate.netresearchmap.jp

Device Performance Characterization (e.g., Current Density-Voltage (J-V) Measurements)

Ultimately, the utility of DHBT-based materials is determined by their performance in electronic devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). The primary technique for characterizing the performance of these devices is the measurement of their current-voltage characteristics.

For OSCs, the current density-voltage (J-V) curve is measured under simulated solar illumination. unito.ituhasselt.be From this curve, key performance parameters are extracted:

Open-circuit voltage (Voc): The voltage at which the current is zero.

Short-circuit current density (Jsc): The current density at zero voltage.

Fill Factor (FF): A measure of the "squareness" of the J-V curve, related to the maximum power that can be extracted.

J-V measurements have been used to evaluate the performance of solar cells incorporating DHBT derivatives, with researchers correlating changes in molecular structure and film morphology to the device output. uhasselt.beaip.org

Interactive Table: Photovoltaic Performance Data for a Bithiophene-based Solar Cell

| Parameter | Value |

|---|---|

| Voc (V) | 1.12 |

| Jsc (mA/cm²) | 24.6 |

| FF (%) | 79.8 |

This data is for an inverted perovskite solar cell with a bithiophene-based surface modulator. uhasselt.be

For OFETs, the output and transfer characteristics are measured. From these curves, the charge carrier mobility and the on/off ratio (the ratio of the current in the "on" state to the "off" state) can be determined, which are key figures of merit for transistor performance.

Future Research Directions and Outlook

Rational Design Principles for Enhanced Performance

The future development of materials based on 3,3'-Dihexyl-2,2'-bithiophene hinges on the implementation of rational design principles to elevate their intrinsic properties. researchgate.net A primary goal is to fine-tune the optoelectronic and photovoltaic characteristics of organic semiconductors. rsc.org This can be achieved by judiciously designing the molecular backbone to control properties such as charge mobility and energy levels. rsc.orgossila.com

Furthermore, the creation of donor-acceptor (D-A) structures by combining this compound with various acceptor moieties allows for precise tuning of the material's optical properties and energy levels. rsc.org The strength of the central donor block in such oligomers directly influences the highest occupied molecular orbital (HOMO) energy level. rsc.org Computational tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable in this process, enabling the investigation of various parameters, including frontier molecular orbitals and binding energy, to predict the performance of newly designed molecules. researchgate.net

| Design Principle | Targeted Property | Potential Outcome |

| Side-chain Engineering | Electron affinity, Solubility | Enhanced charge transport, Improved processability |

| Donor-Acceptor Architecture | Band gap, Energy levels | Optimized light absorption, Increased open-circuit voltage |

| Fused Ring Systems | Planarity, Intermolecular packing | Higher charge mobility, Improved film morphology |

Exploration of Novel Device Architectures and Integration Strategies

The full potential of this compound-based materials can be unlocked through the exploration of innovative device architectures and integration strategies. escholarship.org While traditional bulk heterojunction (BHJ) solar cells have been a primary focus, new configurations are being investigated to overcome their limitations. researchgate.net

One area of active research is the development of single-component or homojunction organic solar cells. uq.edu.au This approach simplifies device fabrication and can be achieved by designing materials with low exciton (B1674681) binding energies that facilitate efficient charge separation. uq.edu.au The inclusion of specific functional groups, such as ethylene (B1197577) glycol ether chains, can increase the dielectric constant of the material, which is beneficial for homojunction device performance. uq.edu.au

Furthermore, the integration of these materials into flexible and lightweight electronic devices is a significant trend. This includes their use in organic field-effect transistors (OFETs) for applications like sensors and flexible displays. chemimpex.com The development of printable and flexible OTFTs, for instance by combining the organic semiconductor with polymers like polylactide, can lead to high-performance devices with enhanced interfacial area. sciopen.com

Advanced Processing Techniques for Film Optimization

The morphology and microstructure of the active layer are critical determinants of device performance. ossila.com Consequently, advanced processing techniques for optimizing the film formation of this compound-based materials are a key area of future research.

Solvent vapor annealing (SVA) has been shown to be an effective method for influencing the donor-acceptor bulk heterojunction phase separation and the crystallinity of the blends. rsc.org This leads to more efficient exciton dissociation and charge extraction. rsc.org The optimization of annealing time and temperature is crucial and depends on the specific polymer characteristics, such as regioregularity and molecular weight. escholarship.org

Another promising technique is the floating film transfer method (FTM), which allows for the fabrication of self-aligned copolymer thin films at ambient temperatures. researchgate.net This method can produce films with highly oriented polymer chains, leading to anisotropic charge transport properties with significantly higher mobility along the alignment direction. researchgate.netuni-potsdam.de Further enhancements in alignment and mobility can be achieved through subsequent thermal annealing. researchgate.net